4-((Benzyloxycarbonylamino)methyl)phenylboronic acid

Catalog No.
S809485
CAS No.
914452-61-2
M.F
C15H16BNO4
M. Wt
285.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((Benzyloxycarbonylamino)methyl)phenylboronic ac...

CAS Number

914452-61-2

Product Name

4-((Benzyloxycarbonylamino)methyl)phenylboronic acid

IUPAC Name

[4-(phenylmethoxycarbonylaminomethyl)phenyl]boronic acid

Molecular Formula

C15H16BNO4

Molecular Weight

285.1 g/mol

InChI

InChI=1S/C15H16BNO4/c18-15(21-11-13-4-2-1-3-5-13)17-10-12-6-8-14(9-7-12)16(19)20/h1-9,19-20H,10-11H2,(H,17,18)

InChI Key

IFXKQHGDWGCLKL-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2)(O)O
  • Organic synthesis

    Due to the presence of the boronic acid functional group, (4-(((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid can participate in Suzuki-Miyaura couplings []. This is a powerful chemical reaction for creating carbon-carbon bonds, which is fundamental in organic synthesis for the construction of complex molecules [, ].

  • Chemical biology

    The molecule can be used as a building block for the synthesis ofBoron-containing biomolecules []. Boron containing molecules have interesting properties that can be useful in the development of new drugs or probes for biological studies [].

4-((Benzyloxycarbonylamino)methyl)phenylboronic acid, with the molecular formula C15H16BNO4 and CAS number 914452-61-2, features a boronic acid functional group attached to a phenyl ring that is further substituted with a benzyloxycarbonylamino group. This structure imparts unique properties that make it useful in various chemical applications, particularly in proteomics research .

As a synthetic intermediate, (4-(((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid likely does not possess a specific mechanism of action in biological systems. Its primary function is to serve as a building block for the construction of more complex molecules with desired properties.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Store in a cool, dry place away from incompatible chemicals.

  • Suzuki Coupling Reactions: This compound can act as a boron source in cross-coupling reactions with aryl halides to form biaryl compounds.
  • Formation of Boronate Esters: It can react with diols to form stable boronate esters, which are useful in various organic syntheses.
  • Acid-Base Reactions: The acidic nature of the boronic acid allows it to engage in proton transfer reactions, which can be exploited in sensor applications.

Research indicates that 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid exhibits biological activity relevant to drug discovery:

  • Protease Inhibition: The compound has shown potential as an inhibitor for certain proteases, which are crucial in various biological processes and disease mechanisms.
  • Anticancer Properties: Some studies suggest it may possess anticancer properties by interfering with cancer cell proliferation pathways .

Several synthetic routes have been developed for producing 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid:

  • Boronic Acid Formation: Starting from phenylboronic acid, the introduction of the benzyloxycarbonylamino group can be achieved through coupling reactions using appropriate coupling agents.
  • Direct Amination: The reaction of benzyloxycarbonylmethyl amine with phenylboronic acid under specific conditions yields the desired product.
  • Protective Group Strategies: Utilizing protective groups during synthesis can enhance selectivity and yield during the formation of the boronic acid moiety .

4-((Benzyloxycarbonylamino)methyl)phenylboronic acid has several applications:

  • Chemical Biology: It is used in proteomics for studying protein interactions and modifications.
  • Drug Development: Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutic agents.
  • Material Science: The compound can be utilized in creating functional materials due to its unique chemical properties.

Interaction studies involving 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid have focused on its binding affinity to various biological targets:

  • Enzyme Substrates: Studies have demonstrated its ability to selectively bind to certain enzymes, indicating its potential as a therapeutic agent.
  • Protein Interactions: Investigations into how this compound interacts with proteins have revealed insights into its mechanism of action and efficacy as an inhibitor .

Several compounds share structural similarities with 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
4-(Aminomethyl)phenylboronic acidC14H14BNO4Lacks the benzyloxycarbonyl group; simpler structure.
3-(Benzyloxycarbonylamino)phenylboronic acidC15H16BNO4Similar structure but differs in substitution position on the phenyl ring.
4-(Carboxymethyl)phenylboronic acidC14H15BNO4Contains a carboxymethyl group instead of benzyloxycarbonyl; different functional properties.

Uniqueness

The unique combination of the benzyloxycarbonyl group and the boronic acid functionality sets 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid apart from these similar compounds. Its specific interactions and reactivity profiles make it particularly valuable for targeted applications in medicinal chemistry and biochemistry.

4-((Benzyloxycarbonylamino)methyl)phenylboronic acid represents a specialized boronic acid derivative characterized by the presence of a benzyloxycarbonyl protecting group attached to an aminomethyl substituent on the phenyl ring [1]. The compound exhibits the molecular formula C₁₅H₁₆BNO₄ with a molecular weight of 285.108 grams per mole [1]. The monoisotopic mass has been determined to be 285.117238 atomic mass units, providing precise identification for analytical purposes [1].

The elemental composition analysis reveals the distribution of constituent atoms within the molecular framework [1]. Carbon constitutes the predominant element at 63.18% by mass, reflecting the substantial aromatic and aliphatic carbon framework [1]. Oxygen represents the second most abundant element at 22.46%, attributed to the boronic acid functionality and the carbamate protecting group [1]. Hydrogen accounts for 5.66% of the molecular mass, while nitrogen contributes 4.91% [1]. Boron, though functionally critical, represents only 3.79% of the total molecular weight [1].

PropertyValue
Molecular FormulaC₁₅H₁₆BNO₄
Molecular Weight (g/mol)285.108
Monoisotopic Mass (g/mol)285.117238
Carbon Content (%)63.18
Hydrogen Content (%)5.66
Boron Content (%)3.79
Nitrogen Content (%)4.91
Oxygen Content (%)22.46

The molecular architecture incorporates several key structural elements that influence its chemical behavior . The phenylboronic acid moiety provides the characteristic Lewis acid properties associated with boronic compounds . The benzyloxycarbonyl group functions as a protective unit for the amino functionality, enhancing stability and modifying solubility characteristics .

Solubility Parameters in Various Solvents

The solubility profile of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid reflects the complex interplay between its polar boronic acid functionality and the hydrophobic benzyloxycarbonyl protecting group [3] [4]. Research on related phenylboronic acid derivatives demonstrates that structural modifications significantly influence dissolution behavior across different solvent systems [5] [6].

In aqueous environments, the compound exhibits limited solubility, typically below 1 gram per liter at ambient temperature [3] [6]. This reduced water solubility results from the hydrophobic character imparted by the benzyl protecting group, which counteracts the polar nature of the boronic acid moiety [7]. The presence of the aromatic benzyloxycarbonyl substituent creates a predominantly lipophilic character that restricts aqueous dissolution [7].

Polar protic solvents such as methanol and ethanol demonstrate enhanced solvation capacity for this compound [8] [4]. The alcohol solvents can participate in hydrogen bonding interactions with both the boronic acid hydroxyl groups and the carbonyl oxygen of the carbamate functionality [4]. Solubility in these systems typically ranges from 5 to 20 grams per liter, representing a significant improvement over aqueous systems [8].

SolventSolubilityNotes
WaterLow (< 1 g/L)Limited by hydrophobic benzyl group
MethanolModerate (5-20 g/L)Enhanced by hydrogen bonding
EthanolModerate (5-20 g/L)Enhanced by hydrogen bonding
Dimethyl sulfoxideHigh (> 30 g/L)High polar aprotic solubility
AcetoneModerate (10-30 g/L)Good ketone solubility
ChloroformLow (< 5 g/L)Moderate in polar chlorinated solvents
HexaneVery low (< 0.1 g/L)Poor in non-polar hydrocarbons
Diethyl etherLow (1-5 g/L)Limited ether solubility

Polar aprotic solvents, particularly dimethyl sulfoxide, exhibit excellent solvation properties for this boronic acid derivative [8] [4]. The high dielectric constant and strong solvating ability of dimethyl sulfoxide facilitate dissolution through dipole-dipole interactions and coordination with the Lewis acidic boron center [4]. Solubility values in dimethyl sulfoxide typically exceed 30 grams per liter [8].

Ketone solvents such as acetone provide moderate dissolution capacity, with solubility values ranging from 10 to 30 grams per liter [5]. The carbonyl functionality in ketones can interact favorably with the boronic acid group through coordination bonding [5]. Non-polar hydrocarbon solvents demonstrate very poor solvation capacity, with solubility values below 0.1 grams per liter in hexane [5] [6].

Crystalline Structure and Morphology

The crystalline characteristics of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid follow patterns observed in related phenylboronic acid derivatives [9] [10]. Phenylboronic acids typically crystallize in orthorhombic crystal systems with characteristic hydrogen bonding networks that govern their solid-state organization [9] [10].

The fundamental structural motif involves hydrogen bonding between boronic acid hydroxyl groups, creating dimeric units through oxygen-hydrogen-oxygen interactions [9] [11]. These dimeric arrangements represent energetically favorable configurations with bond distances typically ranging from 2.7 to 2.8 Angstroms [11]. The dimeric units subsequently organize into extended three-dimensional networks through additional hydrogen bonding interactions [9].

In the solid state, the compound adopts a conformation where the boronic acid group exhibits a planar geometry with the boron atom demonstrating sp² hybridization [12] [13]. The empty p-orbital on boron remains available for coordination interactions, contributing to the Lewis acidic character of the compound [12]. The benzyloxycarbonyl substituent introduces steric considerations that influence the overall molecular packing arrangement [14].

PropertyValue
Crystal SystemOrthorhombic (typical for phenylboronic acids)
Space GroupPredicted similar to related compounds
Crystal HabitWhite to off-white crystalline powder
Hydrogen Bonding PatternO-H···O hydrogen bonds between boronic acid groups
Molecular PackingDimeric units with extended networks
Intermolecular InteractionsHydrogen bonding, π-π stacking, van der Waals forces

The molecular morphology in the crystalline state reflects the balance between hydrogen bonding forces, π-π stacking interactions between aromatic rings, and van der Waals forces [11] [14]. The benzyl group of the protecting moiety can participate in π-π stacking with neighboring aromatic systems, contributing to the overall crystal stability [14]. The carbamate functionality may engage in additional hydrogen bonding interactions, further stabilizing the crystal lattice [11].

Experimental crystallographic studies on related compounds indicate that the phenyl ring typically exhibits minor deviations from planarity, with bend angles around the carbon-boron bond ranging from 6 to 21 degrees [9] [15]. These structural distortions accommodate optimal hydrogen bonding geometries while minimizing steric repulsions [9].

Thermal Stability and Phase Transitions

The thermal behavior of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid involves multiple temperature-dependent processes that reflect the stability characteristics of both the boronic acid functionality and the benzyloxycarbonyl protecting group [16] [17]. Understanding these thermal properties requires consideration of the individual thermal stabilities of the constituent functional groups [16].

Boronic acids generally demonstrate thermal stability up to approximately 150-180 degrees Celsius before undergoing significant decomposition processes [16] [6]. The primary thermal degradation pathway involves dehydration reactions leading to the formation of boroxine anhydrides [6]. This process typically initiates around 90-120 degrees Celsius for substituted phenylboronic acids [6] [18]. The dehydration reaction follows the stoichiometry where three boronic acid molecules combine to eliminate three water molecules, forming a cyclic boroxine structure [6].

The benzyloxycarbonyl protecting group introduces additional thermal considerations [19] [20]. Carbamate functionalities generally exhibit thermal stability comparable to or slightly lower than the boronic acid moiety [21]. The protecting group may undergo thermal cleavage at elevated temperatures, potentially releasing benzyl alcohol and carbon dioxide [21].

PropertyValueNotes
Melting Point (°C)Not definitively reportedRequires experimental determination
Decomposition Temperature (°C)> 200 (estimated)Based on similar boronic acid derivatives
Thermal Stability Range (°C)Stable to ~150-180Limited by carbamate and boronic acid stability
Dehydration Onset (°C)90-120 (typical for boronic acids)Formation of anhydride/boroxine possible
Glass Transition (°C)Not reportedAmorphous behavior not characterized

Thermal analysis techniques such as differential scanning calorimetry have been employed to characterize the thermal behavior of related phenylboronic acid compounds [16] [6]. These studies reveal that the dehydration process often occurs as a multi-step mechanism with distinct temperature ranges for initial water loss and subsequent boroxine formation [6]. The presence of the bulky benzyloxycarbonyl substituent may influence these transition temperatures by altering intermolecular interactions and steric accessibility [16].

The overall thermal stability profile suggests that the compound remains stable for typical synthetic manipulations and storage conditions below 100 degrees Celsius [16] [17]. Extended exposure to elevated temperatures or thermal processing above 150 degrees Celsius may result in structural modifications or decomposition [16].

Acid-Base Properties and pKa Values

The acid-base behavior of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid is primarily governed by the boronic acid functionality, which exhibits characteristic Lewis acid properties [22] [23]. The boron center possesses an empty p-orbital that readily accepts electron pairs, conferring Lewis acidic character to the molecule [22] [24]. This behavior represents the fundamental acid-base property that distinguishes boronic acids from conventional Brønsted acids [24].

The ionization behavior follows the typical pattern observed for substituted phenylboronic acids [22] [25]. The pKa value for the boronic acid functionality is estimated to range from 8.5 to 9.2, based on comparative studies with related phenylboronic acid derivatives [22] [23]. This value reflects the electron-withdrawing influence of the aromatic ring and the electron-donating character of the aminomethyl substituent [25]. The benzyloxycarbonyl protecting group introduces additional electronic effects that may modestly influence the acidity [22].

The ionization equilibrium involves the conversion between the neutral boronic acid form and the anionic boronate species [24] [26]. This pH-dependent equilibrium significantly influences the solubility characteristics and chemical reactivity of the compound [24]. At physiological pH values around 7.4, the compound exists predominantly in the neutral form with minimal ionization [23] [26].

PropertyValueReference Range
Boronic Acid pKa8.5-9.2 (estimated)Based on substituted phenylboronic acids
Carbamate pKaNot applicable (protected amine)Benzyloxycarbonyl is protecting group
Physiological Charge (pH 7.4)Neutral to slightly negativeSimilar to phenylboronic acid
Ionization BehaviorLewis acid behavior of boron centerTypical boronic acid behavior
pH-dependent solubilityIncreased solubility at higher pHpH-dependent equilibrium with hydroxide

The interaction with hydroxide ions follows a well-established mechanism where the boron center coordinates with hydroxide to form tetrahedral boronate anions [24] [26]. This process occurs according to the equilibrium: RB(OH)₂ + OH⁻ ⇌ RB(OH)₃⁻ [26]. The formation of the anionic species dramatically increases water solubility due to enhanced ionic character [24].

Substituent effects on the phenyl ring influence the pKa through electronic induction and resonance mechanisms [25]. Electron-withdrawing groups typically decrease the pKa value by stabilizing the anionic form, while electron-donating substituents increase the pKa [25]. The aminomethyl group with benzyloxycarbonyl protection exhibits mild electron-donating character, contributing to a pKa value in the upper range typical for phenylboronic acids [22] [25].

Wikipedia

[4-({[(Benzyloxy)carbonyl]amino}methyl)phenyl]boronic acid

Dates

Last modified: 08-16-2023

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